molecular formula C11H11ClN4 B12964445 5-Phenylpyrimidine-2-carboximidamide hydrochloride

5-Phenylpyrimidine-2-carboximidamide hydrochloride

Cat. No.: B12964445
M. Wt: 234.68 g/mol
InChI Key: CTZNZVINMSZYSH-UHFFFAOYSA-N
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Description

5-Phenylpyrimidine-2-carboximidamide hydrochloride: is a heterocyclic compound that belongs to the class of pyrimidines. It is characterized by the presence of a phenyl group attached to the pyrimidine ring and a carboximidamide group at the second position. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrimidine-2-carboximidamide hydrochloride typically involves the reaction of 2-aminopyrimidine with benzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then treated with ammonium chloride and hydrochloric acid to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as crystallization and purification to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyrimidine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group or the carboximidamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, 5-Phenylpyrimidine-2-carboximidamide hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study its effects on various biological systems. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Phenylpyrimidine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Phenylpyrimidine-5-carboximidamide hydrochloride
  • 4-Phenylpyrimidine-2-carboximidamide hydrochloride
  • 5-Phenylpyrimidine-4-carboximidamide hydrochloride

Comparison: Compared to similar compounds, 5-Phenylpyrimidine-2-carboximidamide hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

5-phenylpyrimidine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H10N4.ClH/c12-10(13)11-14-6-9(7-15-11)8-4-2-1-3-5-8;/h1-7H,(H3,12,13);1H

InChI Key

CTZNZVINMSZYSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)C(=N)N.Cl

Origin of Product

United States

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